Cas no 349437-41-8 (3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide)

3,3-Dimethyl-N-(4-sulfamoylphenyl)butanamide is a specialized organic compound featuring a sulfamoylphenyl moiety linked to a dimethyl-substituted butanamide framework. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The sulfamoyl group enhances solubility and bioavailability, while the tert-butyl-like fragment contributes to steric stability. Its well-defined molecular architecture allows for precise interactions in target applications, such as enzyme inhibition or intermediate synthesis. The compound’s high purity and consistent performance make it suitable for rigorous experimental studies. Careful handling is advised due to potential reactivity of functional groups under specific conditions.
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide structure
349437-41-8 structure
商品名:3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide
CAS番号:349437-41-8
MF:C12H18N2O3S
メガワット:270.347921848297
MDL:MFCD02861112
CID:5684433
PubChem ID:4634582

3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide 化学的及び物理的性質

名前と識別子

    • Butanamide, N-[4-(aminosulfonyl)phenyl]-3,3-dimethyl-
    • 3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide
    • MDL: MFCD02861112
    • インチ: 1S/C12H18N2O3S/c1-12(2,3)8-11(15)14-9-4-6-10(7-5-9)18(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)(H2,13,16,17)
    • InChIKey: CKAYCQXFILBHHL-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(S(N)(=O)=O)C=C1)(=O)CC(C)(C)C

じっけんとくせい

  • 密度みつど: 1.242±0.06 g/cm3(Predicted)
  • ゆうかいてん: 211-213 °C(Solv: ethanol (64-17-5); ligroine (8032-32-4))
  • 酸性度係数(pKa): 9.92±0.12(Predicted)

3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25220767-5.0g
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide
349437-41-8 95%
5.0g
$1199.0 2024-06-19
Enamine
EN300-25220767-0.25g
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide
349437-41-8 95%
0.25g
$381.0 2024-06-19
Enamine
EN300-25220767-5g
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide
349437-41-8
5g
$1199.0 2023-09-14
Enamine
EN300-25220767-10g
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide
349437-41-8
10g
$1778.0 2023-09-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1586915-100mg
3,3-Dimethyl-N-(4-sulfamoylphenyl)butanamide
349437-41-8 98%
100mg
¥8079.00 2024-05-17
Enamine
EN300-25220767-2.5g
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide
349437-41-8 95%
2.5g
$810.0 2024-06-19
Enamine
EN300-25220767-0.1g
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide
349437-41-8 95%
0.1g
$364.0 2024-06-19
Enamine
EN300-25220767-0.05g
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide
349437-41-8 95%
0.05g
$348.0 2024-06-19
Enamine
EN300-25220767-0.5g
3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide
349437-41-8 95%
0.5g
$397.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1586915-2.5g
3,3-Dimethyl-N-(4-sulfamoylphenyl)butanamide
349437-41-8 98%
2.5g
¥19373.00 2024-05-17

3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide 関連文献

3,3-dimethyl-N-(4-sulfamoylphenyl)butanamideに関する追加情報

3,3-Dimethyl-N-(4-Sulfamoylphenyl)Butanamide: A Comprehensive Overview

3,3-Dimethyl-N-(4-sulfamoylphenyl)butanamide, also known by its CAS number 349437-41-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a butanamide backbone with a sulfamoylphenyl group. The presence of the sulfamoyl group at the para position of the phenyl ring introduces interesting electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide typically involves a multi-step process. The first step often entails the preparation of the sulfamoylphenyl derivative, which can be achieved through nucleophilic aromatic substitution or other coupling reactions. Subsequently, the butanamide moiety is introduced via amide bond formation, often utilizing coupling reagents such as EDCI or DCC. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and improving yields.

From a structural standpoint, the compound exhibits a planar sulfamoylphenyl group connected to a branched butanamide chain. This structure contributes to its solubility properties, which are crucial for its potential applications in drug delivery systems. Studies have shown that 3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide has moderate solubility in polar solvents, making it suitable for formulations requiring controlled release profiles.

The pharmacological activity of this compound has been explored in recent studies. Research indicates that it exhibits potential anti-inflammatory and antioxidant properties, attributed to its ability to modulate key cellular pathways. For instance, studies have demonstrated that it can inhibit the activity of cyclooxygenase enzymes, which are central to inflammatory responses. Additionally, its antioxidant properties suggest potential applications in mitigating oxidative stress-related disorders.

In terms of industrial applications, 3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide has found utility as an intermediate in the synthesis of more complex molecules. Its role as an intermediate is particularly valuable in the development of bioactive compounds with enhanced therapeutic indices. Recent advancements in combinatorial chemistry have further expanded its utility in high-throughput screening campaigns.

The environmental impact of this compound is another area of growing interest. Studies on its biodegradability and toxicity have provided insights into its potential risks to aquatic ecosystems. Results indicate that under aerobic conditions, the compound undergoes gradual degradation, though further research is needed to fully understand its long-term ecological effects.

In conclusion, 3,3-dimethyl-N-(4-sulfamoylphenyl)butanamide, with its unique structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its applications span from drug discovery to materials science, underscoring its importance in contemporary chemical research.

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